![molecular formula C16H20BrN5O B2766122 2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-5-ethylpyrimidine CAS No. 2380042-68-0](/img/structure/B2766122.png)
2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-5-ethylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-5-ethylpyrimidine is a chemical compound that has been extensively studied for its potential use in scientific research applications. It is a pyrimidine derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of 2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-5-ethylpyrimidine is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in cell growth and division. Specifically, the compound has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are important regulators of cell cycle progression. By inhibiting CDK activity, the compound can induce cell cycle arrest and promote apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, 2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-5-ethylpyrimidine has been shown to have a variety of other biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes involved in inflammation, suggesting that it may have potential as an anti-inflammatory agent. It has also been shown to modulate the activity of certain neurotransmitter receptors, suggesting that it may have potential as a treatment for neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-5-ethylpyrimidine for lab experiments is its potent and specific activity against certain types of cancer cells. This makes it a valuable tool for studying the mechanisms of cancer cell growth and division, as well as for developing new anti-cancer therapies. However, one of the main limitations of the compound is its potential toxicity, particularly at high doses. Careful dosing and toxicity studies are therefore necessary before using the compound in in vivo experiments.
Future Directions
There are many potential future directions for research on 2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-5-ethylpyrimidine. One area of interest is in the development of new anti-cancer therapies based on the compound's activity against CDKs. Another area of interest is in the development of new anti-inflammatory agents based on the compound's activity against certain enzymes involved in inflammation. Finally, the compound's potential as a treatment for neurological disorders warrants further investigation, particularly in light of its activity against certain neurotransmitter receptors.
Synthesis Methods
The synthesis of 2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-5-ethylpyrimidine involves several steps. The first step is the synthesis of 5-bromopyrimidine-2-carbaldehyde, which is then reacted with piperidine and ethyl cyanoacetate to yield 2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-5-ethylpyrimidine. The synthesis is typically carried out using standard organic chemistry techniques and requires careful purification and characterization of the final product.
Scientific Research Applications
2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-5-ethylpyrimidine has been used in a variety of scientific research applications. One of the most promising areas of research is in the field of cancer biology. Studies have shown that the compound has potent anti-cancer activity, particularly against certain types of leukemia and lymphoma. It has also been shown to inhibit the growth of other types of cancer cells, including breast and lung cancer cells.
properties
IUPAC Name |
2-[3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-5-ethylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrN5O/c1-2-12-6-18-15(19-7-12)22-5-3-4-13(10-22)11-23-16-20-8-14(17)9-21-16/h6-9,13H,2-5,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMODNPWCCWUINH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)N2CCCC(C2)COC3=NC=C(C=N3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-5-ethylpyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

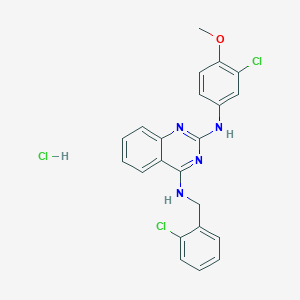
![2-benzyl-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2766041.png)
![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2766045.png)
![2-[(1-Thieno[3,2-d]pyrimidin-4-ylpiperidin-3-yl)methoxy]pyridine-4-carbonitrile](/img/structure/B2766046.png)
![N-(3,4-dimethoxyphenethyl)-4-((6-((4-nitrobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B2766048.png)
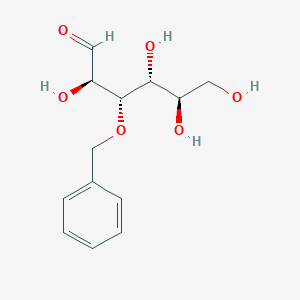
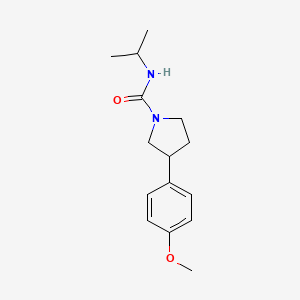
![N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2766052.png)
![2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(4-ethoxyphenyl)acetamide](/img/structure/B2766055.png)
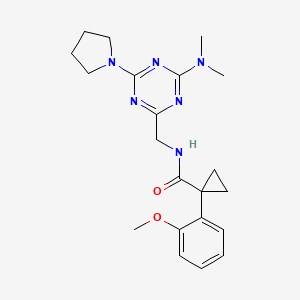
![N-[(4-methoxyphenyl)methyl]-3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidine-1-carboxamide](/img/structure/B2766059.png)

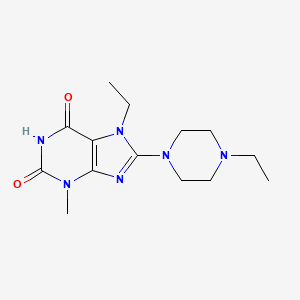
![2-(4-chlorophenoxy)-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2766062.png)